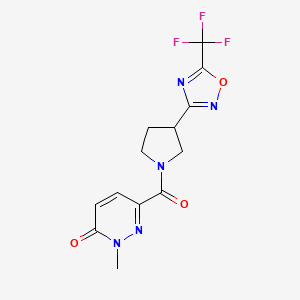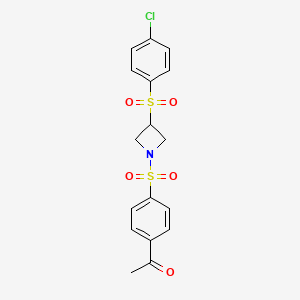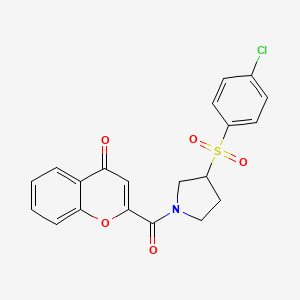
2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" is a compound of notable interest in various scientific fields. This compound is characterized by its complex structure, which includes functional groups such as pyridazine, pyrrolidine, and oxadiazole, along with a trifluoromethyl group. The unique arrangement of these groups bestows upon the compound distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" generally involves multi-step synthetic procedures. These steps may include:
Formation of the oxadiazole ring through a cyclization reaction between a nitrile and a hydrazine derivative.
Introduction of the pyrrolidine moiety via a condensation reaction with a suitable amine.
Construction of the pyridazine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods: In an industrial setting, this compound is synthesized using scalable reaction protocols. Reaction conditions such as temperature, pressure, and solvent choices are optimized to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and reproducibility of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the oxadiazole and pyridazine rings, potentially altering the compound's bioactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituents for Nucleophilic Substitution: Alcohols, amines, thiols.
Major Products Formed:
Oxidized derivatives at the methyl group forming carboxylic acids or alcohols.
Reduced forms of the oxadiazole and pyridazine rings.
Substituted variants with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: This compound is used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry. Biology: Its biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation. Medicine: Industry: Its unique properties can be exploited in developing advanced materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of specific biological pathways, leading to the compound's observed effects.
Comparison with Similar Compounds
When compared with similar compounds, such as other trifluoromethylated pyridazines or oxadiazoles, "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" stands out due to its specific combination of functional groups that confer unique reactivity and biological activity. Similar compounds include:
Trifluoromethylpyridazines.
Oxadiazole derivatives.
Pyrrolidine-containing heterocycles.
These comparisons highlight the compound's distinct properties and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c1-20-9(22)3-2-8(18-20)11(23)21-5-4-7(6-21)10-17-12(24-19-10)13(14,15)16/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMLFENZWULCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)
![6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2536647.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2536649.png)

![N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)

![2-chloro-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2536657.png)
![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)
![ethyl 3-(4-chlorophenyl)-5-(4-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
![methyl 2-(2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamido)benzoate](/img/structure/B2536667.png)
